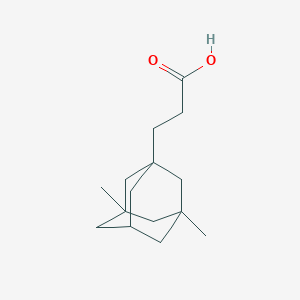

3,5-Dimethyladamantane-1-propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethyladamantane-1-propanoic Acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Synthetic Routes and Reaction Conditions:

One-Step Synthesis: A notable method involves the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines, yielding symmetrical 1,3-disubstituted ureas with high efficiency.

Bromination and Hydrolysis: Another approach includes the bromination of 1,3-dimethyladamantane followed by hydrolysis to produce 3,5-dimethyladamantan-1-ol, which can be further modified.

Industrial Production Methods: Industrial production often leverages metal complex catalysis to enhance yield and reduce reaction times. For instance, the use of manganese complexes in the presence of pyridine has been shown to be effective .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like nitric acid.

Reduction: Hydrogenation reactions are also common, particularly in the presence of catalysts.

Substitution: Substitution reactions, such as the reaction with bromotrichloromethane, are frequently employed.

Common Reagents and Conditions:

Oxidation: Fuming nitric acid is a typical reagent used for oxidation.

Reduction: Hydrogenation often requires catalysts like palladium or platinum.

Substitution: Bromotrichloromethane and manganese salts are used in substitution reactions.

Major Products:

Oxidation: Produces 2-oxaadamantane derivatives.

Reduction: Yields various reduced forms of the compound.

Substitution: Results in brominated derivatives.

Applications De Recherche Scientifique

3,5-Dimethyladamantane-1-propanoic Acid has a wide range of applications:

Mécanisme D'action

The compound’s mechanism of action often involves interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it modulates the activity of this enzyme, thereby influencing various biological pathways related to inflammation and pain . In the context of Alzheimer’s disease, it acts as an NMDA receptor antagonist, helping to regulate glutamate levels and protect neurons .

Comparaison Avec Des Composés Similaires

Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.

1,3-Dimethyladamantane: A precursor in the synthesis of various derivatives.

3,5-Dimethyladamantane-1-acetic acid: Shares structural similarities and is used in similar applications.

Uniqueness: 3,5-Dimethyladamantane-1-propanoic Acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as a soluble epoxide hydrolase inhibitor and NMDA receptor antagonist highlights its versatility and potential in therapeutic applications .

Propriétés

Formule moléculaire |

C15H24O2 |

|---|---|

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

3-(3,5-dimethyl-1-adamantyl)propanoic acid |

InChI |

InChI=1S/C15H24O2/c1-13-5-11-6-14(2,8-13)10-15(7-11,9-13)4-3-12(16)17/h11H,3-10H2,1-2H3,(H,16,17) |

Clé InChI |

CDNMFYYWCNXSQZ-UHFFFAOYSA-N |

SMILES canonique |

CC12CC3CC(C1)(CC(C3)(C2)CCC(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)

![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)

![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)